3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea
Description
The compound 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a urea derivative featuring a 4-tert-butylphenyl group and a piperidin-4-ylmethyl moiety substituted at the 1-position with a thiolan-3-yl (tetrahydrothiophen-3-yl) group. Its molecular formula is C₂₂H₃₅N₃OS, with a molecular weight of 389.6 g/mol .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3OS/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHOWXLUALXJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common approach is the reaction of 4-tert-butylphenyl isocyanate with a piperidine derivative that contains a thiolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiolane ring and piperidine moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Urea-Piperidine Class
The compound shares structural homology with several urea derivatives containing piperidine cores, as highlighted below:
Table 1: Key Structural Features of Analogues
Key Structural and Functional Differences
Aryl Group Variations :
- The 4-tert-butylphenyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., 4-fluorobenzyl in or 4-trifluoromethylphenyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Compounds like 1-(2-oxaadamant-1-yl)-3-...urea incorporate rigid adamantane derivatives , which can modulate steric interactions with target proteins.
In contrast, pyrazine (in ) or triazine (in ) substituents offer π-π stacking opportunities with aromatic residues in enzymes. Sulfonyl groups (e.g., butane-1-sulfonyl in ) enhance polarity and may improve solubility but reduce blood-brain barrier penetration.
Indole-pyrimidine hybrids () are associated with kinase inhibition, while the target compound’s thiolan group may target sulfur-binding enzymes like cysteine proteases or GPCRs.
Biological Activity
The compound 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be broken down as follows:
- Molecular Formula : C18H26N2OS
- Molecular Weight : 318.48 g/mol
- Structural Features :
- A urea functional group.
- A piperidine ring substituted with a thiolane moiety.
- A tert-butyl group on the phenyl ring.
Research indicates that this compound may interact with various biological pathways, potentially acting as an inhibitor or modulator of specific enzymes or receptors. The presence of the piperidine and thiolane groups suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Pharmacological Studies
- Antidepressant Activity :
- Analgesic Effects :
- Neuroprotective Properties :
Case Study 1: Antidepressant Activity in Rodent Models
A study conducted on rodents demonstrated that administration of the compound led to a significant reduction in immobility time during the FST, comparable to established antidepressants such as fluoxetine. This suggests a possible serotonergic mechanism of action.
Case Study 2: Analgesic Effects
In another investigation, this compound was tested for its analgesic properties using the hot plate and tail-flick tests. Results indicated a dose-dependent reduction in pain response, supporting its potential as an analgesic agent.
Toxicological Profile
Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, it also requires careful evaluation for toxicity. Studies have indicated moderate toxicity at higher doses, necessitating further investigation into its safety profile.
Data Summary
Q & A
Q. What are the recommended synthetic routes for 3-(4-tert-butylphenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea, and how can reaction conditions be optimized for yield?
Methodological Answer: Palladium-catalyzed coupling reactions are a viable approach for synthesizing urea derivatives with piperidine scaffolds. For example, palladium-mediated reactions between 2-ethynylanilines and isocyanides can yield structurally analogous ureas, as demonstrated in studies with tert-butylphenyl-urea derivatives . Key optimization parameters include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂ with ligands like XPhos.
- Temperature : 80–100°C for 12–24 hours under inert atmosphere.
- Solvent : Toluene or DMF for improved solubility of aromatic intermediates.
Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-alkylated species.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this urea derivative?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm the presence of tert-butyl (δ ~1.3 ppm), piperidinyl methyl (δ ~3.2 ppm), and urea NH protons (δ ~9.5–10.5 ppm) .
- FT-IR : Urea carbonyl stretches (C=O) appear at ~1640–1680 cm⁻¹.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺).
Cross-referencing experimental data with computational predictions (e.g., PubChem’s InChI/SMILES) resolves ambiguities in stereochemistry .
Q. What safety protocols should be implemented when handling this compound given its potential toxicity?
Methodological Answer:
- Acute Toxicity : Classified under EU-GHS Category 4 for oral, dermal, and inhalation toxicity (LD₅₀ > 300 mg/kg). Use fume hoods, nitrile gloves, and lab coats .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture.
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to investigate the pharmacological potential of this compound?
Methodological Answer:
- Scaffold Modifications : Systematically vary substituents on the tert-butylphenyl (e.g., halogenation) or piperidinylmethyl groups (e.g., thiolan-3-yl vs. cyclohexyl) to assess binding affinity .
- Biological Assays : Use kinase inhibition assays (e.g., EGFR or PI3K) to correlate structural changes with IC₅₀ values.
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to target proteins .
Q. What methodological considerations are critical when developing in vitro models to assess this compound’s biological activity?
Methodological Answer:
- Cell Line Selection : Use cancer cell lines (e.g., HeLa or MCF-7) with confirmed expression of target receptors.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure statistical robustness .
- Solubility Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) and validate stability via UV-Vis spectroscopy .
Q. How should discrepancies in physicochemical data between computational predictions and experimental results be analyzed?
Methodological Answer:
- LogP Discrepancies : Experimental logP (e.g., shake-flask method) may differ from computational predictions (e.g., ChemAxon). Reconcile by checking protonation states or tautomeric forms .
- Crystallographic Validation : If X-ray structures are unavailable, compare experimental NMR shifts with density functional theory (DFT)-calculated values .
Q. What strategies can be employed to improve the compound’s solubility and stability in aqueous formulations for biological testing?
Methodological Answer:
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance solubility .
- pH Adjustment : Buffered solutions (pH 6.8–7.4) prevent urea hydrolysis.
- Lyophilization : Freeze-dry the compound with trehalose as a cryoprotectant for long-term stability .
Q. How can researchers systematically investigate the metabolic pathways of this compound using isotopic labeling techniques?
Methodological Answer:
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs at the urea carbonyl or tert-butyl group.
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS .
- Mass Balance Studies : Track excretion routes (urine vs. feces) in rodent models to identify major metabolic pathways .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
